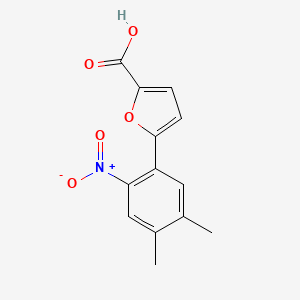
Ácido 5-(4,5-dimetil-2-nitrofenil)furano-2-carboxílico
Descripción general
Descripción
5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids This compound is characterized by a furan ring substituted with a carboxylic acid group and a nitrophenyl group that has additional methyl substitutions
Aplicaciones Científicas De Investigación
5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interfere with bacterial cell wall synthesis.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that the presence of electron-releasing substituents like methyl groups can destabilize the carbanion character of the reactive intermediate . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Similar compounds have been found to interfere with iron homeostasis in mycobacterial species , suggesting that this compound may also affect similar pathways and their downstream effects.
Result of Action
Similar compounds have shown diverse biological activities , suggesting that this compound may also have a range of effects at the molecular and cellular level.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4,5-dimethyl-2-nitrobenzene and furan-2-carboxylic acid.
Coupling Reaction: The nitrophenyl group is introduced to the furan ring through a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Reaction Conditions: The reaction is typically carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (80-120°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Reduction: 5-(4,5-Dimethyl-2-aminophenyl)furan-2-carboxylic acid.
Oxidation: 5-(4,5-Dicarboxyl-2-nitrophenyl)furan-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Nitrophenyl)furan-2-carboxylic acid: Similar structure but lacks the methyl substitutions.
5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid: Similar structure with only one methyl substitution.
5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid: Similar structure with different positions of the methyl and nitro groups.
Uniqueness
5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid is unique due to the presence of two methyl groups on the nitrophenyl ring, which can influence its chemical reactivity and biological activity. The additional methyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propiedades
IUPAC Name |
5-(4,5-dimethyl-2-nitrophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-7-5-9(10(14(17)18)6-8(7)2)11-3-4-12(19-11)13(15)16/h3-6H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOHUCYHFODOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













